2-Hydroxy-N',2,2-triphenylacetohydrazide
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Overview
Description
2-Hydroxy-N’,2,2-triphenylacetohydrazide: is a chemical compound with the following properties:
Linear Formula: CHNO
CAS Number: 3321-83-3
Molecular Weight: 318.379 g/mol
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves the reaction of 2,2-diphenylacetohydrazide with hydroxylamine hydrochloride. The reaction proceeds under mild conditions and yields the desired product
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions.
Reduction: Can be reduced under appropriate conditions.
Substitution: Reacts with various electrophiles.
Common Reagents: Hydroxylamine, reducing agents, and electrophilic reagents.
Major Products: The primary product is the hydrazide derivative itself
Scientific Research Applications
Chemistry::
- Used as a building block in organic synthesis.
- Investigated for its potential in designing new ligands and coordination complexes.
- Limited information is available regarding biological applications. Further research is needed to explore its potential in these areas.
- Not widely used in industry due to its specialized nature.
Mechanism of Action
The exact mechanism by which 2-Hydroxy-N’,2,2-triphenylacetohydrazide exerts its effects remains an area of study. Researchers are exploring its interactions with biological targets and pathways.
Comparison with Similar Compounds
While this compound is relatively unique, it shares structural features with other hydrazide derivatives. Some similar compounds include:
- 2,2-diphenylacetohydrazide
- 2-hydroxy-N-(4-morpholinyl)-2,2-diphenylacetamide
- N-(2-hydroxy-1-phenylethyl)-2,2-dimethylpropanamide
Remember that scientific investigations continue to uncover new applications and insights related to this compound
Properties
Molecular Formula |
C20H18N2O2 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-hydroxy-N',2,2-triphenylacetohydrazide |
InChI |
InChI=1S/C20H18N2O2/c23-19(22-21-18-14-8-3-9-15-18)20(24,16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,21,24H,(H,22,23) |
InChI Key |
KVBUFHUOCVHKGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC3=CC=CC=C3)O |
Origin of Product |
United States |
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